Cypridina luciferin

Description

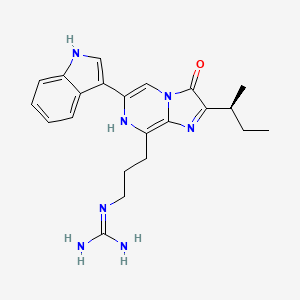

Structure

2D Structure

3D Structure

Properties

CAS No. |

876351-00-7 |

|---|---|

Molecular Formula |

C22H27N7O |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

2-[3-[2-[(2S)-butan-2-yl]-3-hydroxy-6-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-8-yl]propyl]guanidine |

InChI |

InChI=1S/C22H27N7O/c1-3-13(2)19-21(30)29-12-18(15-11-26-16-8-5-4-7-14(15)16)27-17(20(29)28-19)9-6-10-25-22(23)24/h4-5,7-8,11-13,26,30H,3,6,9-10H2,1-2H3,(H4,23,24,25)/t13-/m0/s1 |

InChI Key |

ZWPWSXGBDMGKKS-ZDUSSCGKSA-N |

SMILES |

CCC(C)C1=C(N2C=C(N=C(C2=N1)CCCN=C(N)N)C3=CNC4=CC=CC=C43)O |

Isomeric SMILES |

CC[C@H](C)C1=NC2=C(NC(=CN2C1=O)C3=CNC4=CC=CC=C43)CCCN=C(N)N |

Canonical SMILES |

CCC(C)C1=NC2=C(NC(=CN2C1=O)C3=CNC4=CC=CC=C43)CCCN=C(N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cypridina luciferin |

Origin of Product |

United States |

Biosynthesis of Cypridina Luciferin

Identification of Precursor Amino Acids

Studies utilizing feeding experiments with stable isotope-labeled compounds have conclusively demonstrated that Cypridina luciferin (B1168401) is biosynthesized de novo from three specific natural amino acids: L-tryptophan, L-arginine, and L-isoleucine. plos.orgresearchgate.netresearchgate.netplos.orgfishersci.pt This finding indicates that these organisms possess the necessary metabolic machinery to synthesize the luciferin molecule from these fundamental building blocks.

L-Tryptophan as a Biosynthetic Component

L-tryptophan has been identified as a key component incorporated into the structure of Cypridina luciferin. Feeding experiments involving L-tryptophan labeled with deuterium (B1214612) at the indole (B1671886) ring in Cypridina hilgendorfii revealed that the labeled tryptophan was incorporated into the luciferin. researchgate.net This provided direct evidence of L-tryptophan's role as a precursor in the de novo synthesis of this compound in these organisms. researchgate.net

L-Arginine as a Biosynthetic Component

L-arginine is another essential amino acid precursor for this compound biosynthesis. plos.orgresearchgate.netresearchgate.netplos.orgfishersci.pt Research, particularly through stable isotope feeding experiments in Cypridina noctiluca, has confirmed the incorporation of L-arginine into the luciferin molecule. researchgate.net This highlights the contribution of the guanidine (B92328) group or a related portion of arginine to the final luciferin structure.

L-Isoleucine as a Biosynthetic Component

L-isoleucine has also been established as a biosynthetic component of this compound. plos.orgresearchgate.netresearchgate.netplos.orgfishersci.pt Studies have shown that L-isoleucine is predominantly incorporated into this compound, and the asymmetric carbon derived from isoleucine in the luciferin has the same absolute configuration as the C-3 position in L-isoleucine. researchgate.net This stereoselective incorporation underscores the specific utilization of the L-isomer of isoleucine in the biosynthetic pathway.

Based on these findings, the three amino acids L-tryptophan, L-arginine, and L-isoleucine are considered the sole biosynthetic units for this compound synthesis in ostracods. researchgate.net The structure of this compound suggests that its biosynthesis might involve the cyclization of a modified tripeptide derived from these three amino acids. rsc.orgrsc.org

Here is a summary of the precursor amino acids:

| Amino Acid | Role in Biosynthesis | Evidence |

| L-Tryptophan | Biosynthetic Component | Stable isotope incorporation shown in feeding experiments. researchgate.net |

| L-Arginine | Biosynthetic Component | Stable isotope incorporation shown in feeding experiments. researchgate.net |

| L-Isoleucine | Biosynthetic Component | Stable isotope incorporation and stereoselectivity shown. researchgate.net |

Methodologies for Biosynthetic Pathway Elucidation

The elucidation of the this compound biosynthetic pathway has heavily relied on sophisticated analytical techniques, primarily involving stable isotope labeling and mass spectrometry.

Stable Isotope-Labeled Compound Feeding Experiments

Stable isotope-labeled compound feeding experiments are a crucial methodology for tracing the incorporation of potential precursor molecules into the target compound. researchgate.netresearchgate.netplos.orgfishersci.ptfishersci.ca In the case of this compound, luminous ostracods such as Vargula hilgendorfii and Cypridina noctiluca are fed diets supplemented with amino acids labeled with stable isotopes like deuterium (²H) or carbon-13 (¹³C). researchgate.netresearchgate.netplos.orgfishersci.ca By analyzing the luciferin extracted from these organisms, researchers can determine if and where the labeled atoms have been incorporated, thereby confirming the involvement of the fed compound in the biosynthetic process. This approach has been instrumental in identifying L-tryptophan, L-arginine, and L-isoleucine as the biosynthetic precursors. researchgate.netresearchgate.netplos.org

Mass Spectrometric Analysis for Isotope Incorporation

Mass spectrometry (MS) is the primary analytical technique used to detect and quantify the incorporation of stable isotopes into this compound following feeding experiments. researchgate.netresearchgate.netplos.orgfishersci.ca Techniques such as Liquid Chromatography-Electrospray Ionization-Time-of-Flight Mass Spectrometry (LC/ESI-TOF-MS) or LC/ESI-MS are employed. researchgate.netplos.org By comparing the mass spectra of luciferin isolated from organisms fed labeled compounds with those from control organisms, researchers can identify mass shifts corresponding to the incorporated isotopes. plos.org Further fragmentation analysis in tandem mass spectrometry (MS/MS) can provide information about the specific positions of the incorporated isotopes within the luciferin molecule, offering insights into how the precursor molecules are assembled during biosynthesis. plos.org This powerful combination of stable isotope labeling and mass spectrometry has been essential for unraveling the biosynthetic origins of this compound. researchgate.netplos.org

Here is a summary of the methodologies used:

| Methodology | Description | Application in this compound Biosynthesis |

| Stable Isotope-Labeled Compound Feeding Experiments | Organisms are fed compounds containing stable isotopes to trace their metabolic fate. | Used to introduce labeled L-tryptophan, L-arginine, and L-isoleucine into ostracods to confirm their incorporation into luciferin. researchgate.netresearchgate.netplos.org |

| Mass Spectrometric Analysis | Analyzes the mass-to-charge ratio of molecules to identify and quantify labeled compounds. | Used to detect the presence and location of stable isotopes in extracted luciferin, confirming precursor incorporation and providing structural insights. researchgate.netresearchgate.netplos.org |

Proposed Biosynthetic Pathways and Intermediates

The biosynthesis of this compound has been investigated through feeding experiments using labeled amino acids in living ostracods. Studies have indicated that this compound is biosynthesized from three natural amino acids: L-tryptophan, L-arginine, and L-isoleucine. mdpi.comresearchgate.netresearchgate.netnih.gov

Role of Tripeptides and Cyclization-Dehydration Reactions

While the precise enzymatic pathway remains under investigation, the structure of this compound suggests its biosynthesis likely involves the cyclization and dehydration of a modified tripeptide derived from these three amino acids. researchgate.netfrontiersin.orgresearchgate.net It has been proposed that a sequence of cyclization-dehydration reactions of corresponding tripeptides could lead to the formation of the imidazopyrazinone core structure characteristic of this compound. researchgate.netfrontiersin.org Model studies involving the cyclization of dehydropeptide derivatives have shown that this process can proceed in good yield, providing a plausible route to this class of compounds. researchgate.netrsc.org

Stereoselective Incorporation of Isoleucine Unit

This compound possesses a chiral center within its sec-butyl moiety, which is derived from isoleucine. mdpi.comtandfonline.com Research has demonstrated the stereoselective incorporation of L-isoleucine into this compound in C. hilgendorfii. researchgate.nettandfonline.comtandfonline.comresearchmap.jp Feeding experiments using deuterium-labeled isoleucine isomers (L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine) revealed that L-isoleucine is predominantly incorporated into the luciferin molecule. researchgate.nettandfonline.comtandfonline.com This indicates that the organism specifically utilizes the L-stereoisomer of isoleucine during the biosynthetic process. tandfonline.comtandfonline.com The absolute configuration of the asymmetric carbon derived from isoleucine in this compound is identical to the C-3 position in L-isoleucine. tandfonline.com

Metabolic Regulation and Storage of this compound

Marine luminous organisms employing imidazopyrazinone luciferins, such as this compound, often utilize sulfated derivatives as a mechanism for metabolic regulation and storage. frontiersin.orgmsu.rumsu.runsf.gov

Sulfated Derivatives as Storage Forms

Cypridina luciferyl sulfate (B86663), identified in C. hilgendorfii, is considered a storage form of this compound. researchgate.netmsu.rumsu.runsf.govresearchgate.net This sulfated derivative is more stable in aqueous solutions compared to the active luciferin. msu.ruresearchgate.net The conversion of Cypridina luciferyl sulfate to active this compound is an enzymatic process. researchgate.netmsu.rumsu.ru

Role of Species-Specific Sulfotransferases

The reversible sulfation of this compound is catalyzed by sulfotransferases. frontiersin.orgmsu.rumsu.ruresearchgate.net These enzymes play a role in converting the sulfated storage form back to the active luciferin, which can then be used in the bioluminescence reaction. researchgate.netmsu.rumsu.ru Studies suggest that species-specific sulfotransferases are involved in this process in C. hilgendorfii. frontiersin.orgmsu.ru Research on Vargula tsujii, another cypridinid ostracod, has identified multiple sulfotransferase genes expressed in the light-producing organ that are capable of in vitro sulfation of vargulin (this compound). biorxiv.orgroyalsocietypublishing.org These ostracod luciferin sulfotransferases are not orthologous to those found in other bioluminescent organisms like fireflies or sea pansies, suggesting independent recruitment of these enzymes in different lineages. royalsocietypublishing.org

Molecular Mechanism of Cypridina Bioluminescence

Enzyme-Catalyzed Oxidation of Cypridina Luciferin (B1168401)

The bioluminescent process begins with the enzyme-catalyzed oxidation of Cypridina luciferin.

Role of Cypridina Luciferase (CLase) and Molecular Oxygen

Cypridina luciferase is the specific enzyme that catalyzes the oxidation of this compound. This reaction is dependent on the presence of molecular oxygen. mdpi.commdpi.compnas.org The enzyme facilitates the interaction between luciferin and oxygen, initiating the cascade of events that leads to light emission. mdpi.com

Formation of Dioxetanone Intermediate

Following the enzyme-catalyzed oxidation, this compound reacts with molecular oxygen to form a high-energy cyclic peroxide intermediate known as a dioxetanone. rsc.orgnih.gov Research suggests that a neutral dioxetanone species, possessing a neutral amide group and a cationic guanidinopropyl group, is responsible for efficient chemiexcitation in this system. researcher.lifeacs.org

Decarboxylation and Excited Oxyluciferin Generation

The highly unstable dioxetanone intermediate undergoes a crucial step of decarboxylation, where a molecule of carbon dioxide is released. rsc.orgnih.govproquest.com This decomposition leads to the formation of Cypridina oxyluciferin in an electronically excited state. rsc.orgnih.govproquest.com This "dark" chemiluminescent state of oxyluciferin is subsequently converted into a bright blue-emitting fluorescent state, which is the source of the observed light. researcher.life The oxyluciferin-luciferase complex is considered the light emitter. capes.gov.br

Luminescence Characteristics and Emission Spectra

The light produced during Cypridina bioluminescence exhibits distinct characteristics in terms of its emission spectrum.

Emission Wavelength Maxima (e.g., 460 nm, 463 nm, 465 nm)

The bioluminescence of this compound is characterized by an emission spectrum with maximum intensity typically observed in the blue region of the visible spectrum, generally ranging from 460 to 465 nm. proquest.comnih.govresearchgate.neteasychem.orgmedkoo.com Specific reported emission maxima include 460 nm, 463 nm, and 465 nm. nih.govresearchgate.neteasychem.orgmedkoo.comsigmaaldrich.com

| Emission Wavelength Maximum (nm) | Source/Context |

| 460 | Bioassays and imaging context. nih.gov |

| 460-465 | General range. proquest.com |

| 463 | Specific reported value. sigmaaldrich.com |

| 465 | Specific reported value. researchgate.neteasychem.orgmedkoo.com |

| 457-458 | In the presence of hAGP under various pH. researchgate.net |

| 478-483 | In the presence of recombinant CLase. researchgate.net |

| 466 | (R)-CypL with recombinant CypLase (pH 7.5). nih.gov |

| 464 | (S)-CypL with recombinant CypLase (pH 7.5). nih.gov |

Influence of Environmental Factors (e.g., pH) on Emission Spectrum

The emission spectrum of Cypridina bioluminescence can be influenced by environmental factors, notably pH. proquest.comresearchgate.neteasychem.org Studies have shown that the maximum emission wavelength can vary depending on the pH conditions. researchgate.net For instance, in the presence of human plasma alpha 1-acid glycoprotein (B1211001) (hAGP), the maximum emission wavelength was observed in the range of 457–458 nm under various pH buffer conditions, while in the presence of recombinant CLase, it was in the range of 478–483 nm. researchgate.net This suggests that the environment surrounding the light-emitting complex, which can be affected by pH and the presence of other proteins, influences the observed emission spectrum. researchgate.net

Chemiluminescence Features of this compound in the Absence of CLase

This compound can undergo oxidation and emit light even without the catalytic activity of Cypridina luciferase, a phenomenon known as chemiluminescence mdpi.com. This non-enzymatic luminescence has been studied under various solvent conditions to understand the intrinsic reactivity of the luciferin molecule mdpi.comproquest.com.

Spontaneous Luminescence in Organic Solvents

Spontaneous luminescence of this compound in organic solvents in the absence of CLase was reported as early as 1966 mdpi.comproquest.com. Dimethyl sulfoxide (B87167) (DMSO) was identified as a solvent where such luminescence occurs mdpi.comproquest.com. Further studies showed that this compound and its analogs could emit light more efficiently in other organic solvent systems, such as diethylene glycol dimethyl ether containing acetate (B1210297) buffer (pH 5.6) or Tris buffer (pH 9.0) with cetyltrimethylammonium bromide, compared to DMSO mdpi.com.

Luminescence in Aqueous Solutions

While spontaneous luminescence in aqueous solutions in the absence of CLase was initially reported to be slight mdpi.comproquest.com, subsequent research has explored conditions under which it can be observed. For instance, a this compound analogue was shown to chemiluminesce in aqueous solutions (pH 5-6.5) in the presence of the xanthine-xanthine oxidase system, which produces superoxide (B77818) ions oup.com. This indicated that superoxide can act as an oxidant for luminescence in aqueous solutions oup.com. However, this compound itself does not chemiluminesce in aqueous solutions in the presence of oxidants like H₂O₂ and K₃[Fe(CN)₆] oup.com.

Chemiluminescence of this compound has also been observed in aqueous solutions containing proteins with hydrophobic cavities, such as human plasma alpha 1-acid glycoprotein (hAGP) mdpi.comproquest.com. Luminescence was observed in the pH range of 7.0 to 10.5, with the maximum total intensity over 60 seconds occurring at pH 9.5 in Gly-NaOH buffer mdpi.com. The maximum emission wavelength in the presence of hAGP was around 457-458 nm, which is different from the 478-483 nm range observed with recombinant CLase, suggesting a different environment around the luciferin in the protein's presence researchgate.netresearchgate.net.

A comparison of luminescence intensity in the presence of different proteins showed that hAGP resulted in significantly higher luminescence compared to ovalbumin (OVA), human serum albumin (HSA), and bovine serum albumin (BSA) researchgate.net. However, the luminescence in the presence of hAGP was still significantly lower than that observed with recombinant CLase mdpi.comresearchgate.net.

The observed chemiluminescence in the absence of CLase, particularly in organic solvents and in the presence of proteins with hydrophobic binding sites, supports the hypothesis that CLase not only facilitates the reaction with oxygen but also provides a suitable hydrophobic environment for efficient light emission nih.govproquest.com.

Enzymological Aspects of Cypridina Luciferase (CLase)

Cypridina luciferase (CLase) is the enzyme that catalyzes the efficient oxidation of this compound, leading to bioluminescence nih.gov. Enzymological studies have focused on cloning and expressing the enzyme, understanding its secretory nature, and elucidating its catalytic mechanism and substrate specificity mdpi.comproquest.comwikiwand.comfishersci.fi.

Cloning and Expression of CLase Genes

Genes encoding Cypridina luciferase have been cloned from different luminous ostracod species, including Vargula (Cypridina) hilgendorfii and Cypridina noctiluca mdpi.comnih.govresearchgate.net. These genes share sequence similarity mdpi.com. The cDNA of C. noctiluca luciferase, for instance, encodes a protein of 553 amino acid residues with a molecular mass of approximately 61.4 kDa nih.govresearchgate.net. The nucleotide and amino acid sequences show high homology (79.2% and 83.1%, respectively) with V. hilgendorfii luciferase nih.govresearchgate.net.

Heterologous expression systems have been developed to produce recombinant CLase mdpi.com. CLase can be expressed in and secreted from cultured mammalian cells nih.govresearchgate.net. Expression in different host systems, such as mammalian cells (e.g., Expi293F), silkworms, and tobacco BY-2 cells, has shown host-dependent producibility and glycosylation patterns nih.gov. Expi293F cells were found to efficiently produce recombinant mutant CLase without significant effects on activity, even with introduced mutations to prevent N-glycan modifications nih.gov.

Vectors for expressing Cypridina luciferase as a reporter for gene regulation studies are available, often containing the gene cloned from C. noctiluca and optimized for high expression in mammalian systems fishersci.fithermofisher.com. These vectors may include constitutive promoters like CMV or TK, or be promoterless for cloning specific regulatory elements fishersci.fi.

Secretory Nature of CLase and its Advantages

A significant characteristic of Cypridina luciferase is its natural secretory nature neb.comtargetingsystems.netneb.comneb.com. The protein has a native signal peptide at the N-terminus that directs its secretion from cells neb.com. This allows for the measurement of luciferase activity directly from the cell culture medium without the need for cell lysis targetingsystems.netneb.comneb.cominvivogen.com.

The secretory nature offers several advantages for research applications, particularly in reporter assays. It enables real-time and continuous monitoring of gene expression in living cells nih.govresearchgate.netinvivogen.com. This non-destructive approach allows the same cells to be used for further downstream analyses after luminescence measurement neb.comneb.com. Secreted luciferases like CLase are also advantageous for sensitive measurements in miniaturized assays and single-cell applications due to their high light output and stability neb.comneb.com.

CLase is known for its high protein stability, partly attributed to the presence of multiple disulfide bonds (17 in CLase compared to 4 in Gaussia luciferase) neb.comneb.com. This contributes to its stability at higher temperatures and in the presence of certain reducing agents neb.com.

Catalytic Mechanism and Substrate Specificity

Cypridina luciferase exhibits specificity for this compound (also known as vargulin) as its substrate targetingsystems.netnih.gov. It does not cross-react with other common luciferase substrates like coelenterazine (B1669285) (used by Renilla and Gaussia luciferases) or firefly D-luciferin neb.comnih.govnanolight.com. This substrate specificity makes the Cypridina bioluminescence system valuable for multiplexed reporter assays, where different luciferases with distinct substrate requirements can be used simultaneously targetingsystems.netnih.govnanolight.com.

Interestingly, while natural this compound is primarily the (S)-enantiomer, studies have shown that recombinant CLase can utilize both (R)- and (S)-Cypridina luciferin as luminous substrates, although with different turnover rates mdpi.com. The (R)-form was found to have a lower turnover rate and is not a competitive inhibitor as previously thought nanolight.com. The ability of CLase to recognize the chirality of this compound for light emission is an area of ongoing research mdpi.com.

This compound is a marine natural product and the luminous substrate for the enzyme Cypridina luciferase (CLase) in the bioluminescence system of ostracods belonging to the family Cypridinidae, commonly known as sea fireflies. mdpi.comresearchgate.netnih.gov The bioluminescence reaction involves the oxidation of this compound by molecular oxygen, catalyzed by CLase, to produce light, Cypridina oxyluciferin, and carbon dioxide. mdpi.com This reaction is highly specific, with CLase showing no cross-reactivity with other common luciferins like coelenterazine or firefly luciferin. acs.org

Chirality Recognition of this compound by CLase

This compound possesses a chiral center at its sec-butyl moiety, resulting in two enantiomers: (R)- and (S)-Cypridina luciferin. mdpi.comresearchgate.netnih.gov Understanding how CLase recognizes the chirality of its substrate is essential for fully elucidating the catalytic mechanism. mdpi.com

Luminescence of (S)-Cypridina Luciferin with CLase

Previous studies have reported that (S)-Cypridina luciferin, as well as racemic this compound, produces light in the presence of CLase. researchgate.netresearchgate.net The reaction of (S)-Cypridina luciferin with a recombinant CLase results in luminescence with a maximum emission wavelength typically around 464 nm. mdpi.com

Luminescence of (R)-Cypridina Luciferin with CLase

While the luminescence of (S)-Cypridina luciferin was known, the light emission from (R)-Cypridina luciferin with CLase had not been extensively investigated until recently. mdpi.comresearchgate.net Studies using chirally separated (R)-Cypridina luciferin have demonstrated that it also functions as a luminous substrate for CLase, producing light. mdpi.comresearchgate.netnih.gov The luminescence spectrum of (R)-Cypridina luciferin with a recombinant CLase shows a maximum emission wavelength around 466 nm, which is very close to that observed with (S)-Cypridina luciferin. mdpi.com This indicates that both enantiomers can undergo the luminescence reaction catalyzed by CLase. mdpi.com

Kinetic Differences in Enantiomer Turnover

Despite both enantiomers being capable of producing light with CLase, there are notable kinetic differences in their reactions. The maximum luminescence intensity observed from the reaction of (R)-Cypridina luciferin with CLase is significantly lower than that from the reaction of (S)-Cypridina luciferin with the enzyme. mdpi.comresearchgate.netresearchgate.net However, kinetic analysis has suggested that CLase may have a higher affinity for (R)-Cypridina luciferin than for (S)-Cypridina luciferin, as indicated by a lower Km value for the (R)-enantiomer. researchgate.netnih.govresearchgate.net Furthermore, chiral HPLC analysis of the reaction mixture has shown that (R)-Cypridina luciferin is consumed more slowly by CLase compared to (S)-Cypridina luciferin. researchgate.netnih.gov This slower turnover rate for the (R)-enantiomer is likely the reason for its less efficient luminescence with CLase. researchgate.netnih.gov

The following table summarizes some comparative kinetic data for (R)- and (S)-Cypridina luciferin with recombinant CLase:

| Substrate | Maximum Luminescence Intensity (Relative Light Units) | Km Value (μM) | Turnover Rate |

| (S)-Cypridina Luciferin | Higher | Higher | Faster |

| (R)-Cypridina Luciferin | Lower (approximately 10-fold lower than (S)) researchgate.netresearchgate.net | Lower (approximately 3-fold lower than (S)) researchgate.netresearchgate.net | Slower |

Note: Specific values for maximum luminescence intensity and Km can vary depending on experimental conditions such as substrate concentration. The values presented here are based on comparative findings. researchgate.netresearchgate.net

Thermal Stability of CLase

Secreted Cypridina luciferase is known to be a remarkably stable protein. neb.comneb.com It exhibits high thermal stability, being stable at temperatures up to 55°C. neb.comneb.com Incubation at 55°C for 30 minutes does not significantly reduce its activity. neb.comneb.com However, exposure to higher temperatures, such as 95°C, leads to inactivation. neb.comneb.com This inherent thermal stability makes CLase useful for various applications. nih.gov Studies on the heat inactivation kinetics of CLase have shown that the process can be complex, and the rate of inactivation is temperature-dependent, consistent with protein denaturation processes. nih.gov

Factors Affecting CLase Activity (e.g., pH)

The activity of Cypridina luciferase is influenced by various factors, including pH. Studies investigating the effect of pH on CLase activity have shown that the rate of the luminescent reaction is pH-dependent. nih.govoup.com For instance, the rate of inactivation of CLase at elevated temperatures is more rapid at pH 7.9 and even faster at pH 5.5 compared to pH 6.7. nih.gov While the optimal pH for the luminescence reaction catalyzed by CLase can vary depending on the specific buffer conditions and experimental setup, research indicates that pH plays a crucial role in the enzyme's activity and stability. nih.govoup.commdpi.comoup.com

Similarities to Other Proteins (e.g., human alpha 1-acid glycoprotein)

Interestingly, studies have revealed similarities between Cypridina luciferase and certain other proteins, including human alpha 1-acid glycoprotein (hAGP). mdpi.comnih.govresearchgate.netresearchgate.net Human AGP is a plasma glycoprotein known for its drug-binding ability. mdpi.comresearchgate.net Research has shown that hAGP can induce luminescence from this compound, although the luminescence intensity is significantly lower compared to that produced by CLase. researchgate.netmdpi.com Furthermore, BlastP analysis has indicated that hAGP shares partial amino acid sequence similarity with known CLases, particularly in regions associated with the drug-binding pocket of hAGP. mdpi.comnih.govresearchgate.netresearchgate.net This suggests a potential enzymological similarity between hAGP and CLase, providing insights into the catalytic mechanism of CLase and potentially opening avenues for developing luminescence-based detection methods for hAGP. mdpi.comnih.govresearchgate.net While hAGP is not a specialized enzyme for this compound like CLase, its ability to induce luminescence and its sequence similarity suggest interesting functional overlaps. mdpi.com

Synthetic Chemistry and Analogues of Cypridina Luciferin

Total Synthesis of Cypridina Luciferin (B1168401)

Significant improvements in the synthesis of Cypridina luciferin have since been achieved. A method utilizing 3-methyl-2-oxopentanal (B12975754) demonstrated a substantially higher total yield, approaching 85%. easychem.org However, this route still relies on ethioluciferin as a primary starting material. easychem.org

A convenient method for the preparation of the naturally occurring (S)-enantiomer of this compound involves the condensation of (S)-1,1-diethoxy-3-methylpentan-2-one with ethioluciferin. nih.gov The synthesis of this compound and related imidazo[1,2-a]pyrazin-3(7H)-one heterocycles has also been achieved through the condensation of aminopyrazines with various keto-acetal segments, a method that has resulted in higher yields compared to earlier approaches using keto-aldehydes. nih.gov Both racemic and asymmetric acetals have been successfully employed in the synthesis under acidic conditions. nih.gov

Design and Preparation of this compound Analogues

The design and synthesis of this compound analogues are driven by the desire to overcome limitations of the natural luciferin, such as stability or emission characteristics, and to tailor properties for specific biotechnological and research applications. These analogues are typically prepared through synthetic routes that build upon the chemistry established for the total synthesis of this compound, often involving modifications of the key structural moieties. nih.gov

Condensation Reactions for Analogue Synthesis

Condensation reactions are fundamental to the synthesis of the imidazo[1,2-a]pyrazin-3(7H)-one core structure found in this compound and its analogues. The reaction between aminopyrazines and α-ketoacetal derivatives is a common strategy employed for constructing this heterocyclic system. nih.govnih.gov This approach allows for the introduction of different substituents at various positions of the imidazopyrazinone ring by selecting appropriately substituted starting materials. nih.gov

Modification of Specific Moieties (e.g., sec-butyl, indole (B1671886) ring)

Modifications to specific functional groups on the this compound molecule have been explored to understand their contribution to bioluminescent activity and to generate analogues with altered properties.

The sec-butyl moiety at the C2 position contains a chiral center and is characteristic of this compound. Studies involving the substitution of this group with a propyl moiety have shown that the resulting analogue retained 67% of the original light yield with Cypridina luciferase. nih.govnih.gov This suggests that while the sec-butyl group is involved in the recognition by the enzyme, the specificity is not absolute. nih.govnih.gov

The indole ring moiety at the C6 position is another key structural feature. Modifications here, such as substitution with a phenyl ring moiety or replacement of the NH group with an oxygen or sulfur atom, have been reported to dramatically decrease the light yield in the presence of Cypridina luciferase. nih.govnih.gov Analogues with a 3-benzofuranyl group or a 3-benzothienyl group instead of the 3-indolyl group showed lower luminescent efficiency, although they retained similar affinity for Cypridina luciferase. These findings underscore the crucial role of the indolyl group for efficient luminescence.

The 3-(1-guanidino)propyl group at the C8 position is also important. While the 3-indolyl group at C6 is dominant in determining luminescence intensity, the 3-(1-guanidino)propyl group at C8 plays a significant role in the binding affinity to proteins that can catalyze the luminescence reaction.

Rational Design of Analogues for Enhanced Properties

Rational design of this compound analogues aims to create compounds with improved characteristics for specific applications. This involves understanding the structure-activity relationships to predict how chemical modifications will impact properties like light yield, emission wavelength, and reaction kinetics. Research efforts are focused on designing systems that exhibit extended luminescence ("glow" systems) or redshifted wavelengths, which can be advantageous for in vivo imaging or multiplexed assays. nih.gov Examples include the design of analogues with enhanced chemiluminescence quantum yield or altered emission maxima by introducing specific substituents, such as a 4-(dimethylamino)phenyl group at C6 to increase chemiexcitation efficiency.

Evaluation of Bioluminescent Activity of Synthetic Analogues

The bioluminescent activity of synthetic this compound analogues is typically evaluated by measuring the light produced in the presence of Cypridina luciferase or under specific chemical oxidation conditions that mimic the bioluminescent reaction (chemiluminescence). nih.gov These evaluations provide crucial data on the functional properties of the synthesized compounds.

Light Yield Comparisons with Natural this compound

Comparing the light yield of synthetic analogues to that of natural this compound is a standard method for assessing their activity. Studies have shown that the (S)-enantiomer of synthetic this compound is approximately 1.7 times as active as the racemic form in the presence of Cypridina luciferase, and the light yields of both natural and synthetic (S)-Cypridina luciferin were approximately 160% of that of the racemic form. nih.govnih.gov

Modifications to the sec-butyl group have shown that substituting it with a propyl moiety resulted in an analogue retaining 67% of the original light yield. nih.govnih.gov Alterations to the indole ring, such as replacement of the NH group with oxygen or sulfur, led to lower luminescence efficiencies. nih.govnih.gov An analogue with an indolyl group but lacking the 3-(1-guanidino)propyl group at C8 exhibited approximately 70% of the luminescence intensity of natural this compound, indicating the importance of the indole group for luminescence activity.

The luminescence intensity and kinetics can also be influenced by the protein environment, as seen in studies with human alpha 1-acid glycoprotein (B1211001) (hAGP), which induced luminescence from this compound, albeit at a lower intensity compared to the reaction with recombinant Cypridina luciferase. The maximum emission wavelength of this compound can also vary depending on the reaction environment, including the presence of different proteins or solvents.

Data on the relative light intensity of this compound in different conditions, such as in buffer versus blood, have also been reported, highlighting the importance of the environment on luminescence.

| Compound | PubChem CID | Relative Light Yield (vs. Racemic this compound with CypLase) |

| (S)-Cypridina Luciferin (Synthetic) | 135398684 | ~160% nih.govnih.gov |

| Natural this compound | 135398684 | ~160% nih.govnih.gov |

| Racemic this compound | 135398684 | 100% (Reference) nih.govnih.gov |

| This compound Analogue (sec-butyl replaced with propyl) | Not Available | 67% (vs. original light yield) nih.govnih.gov |

| CLA (2-methyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one) | 121949 | Varied depending on conditions (discussed in text) |

| MCLA (6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one) | 128322-44-1 | Higher chemiluminescence quantum yield than CLA in diglyme |

| ICLA (6-(3-indolyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one) | Not Available | Varied depending on conditions (discussed in text) |

| NCLA (2-methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one) | Not Available | Varied depending on conditions (discussed in text) |

| This compound Analogue (Indolyl replaced with 3-benzofuranyl) | Not Available | No response with SARS-CoV-2 S protein |

| This compound Analogue (Indolyl replaced with 3-benzothienyl) | Not Available | No response with SARS-CoV-2 S protein |

| This compound Analogue (Indolyl present, no guanidino-propyl) | Not Available | ~70% (vs. This compound with S protein) |

Spectral Properties of Analogues (e.g., blue-shifted, far-red)

The bioluminescence emission maximum (λmax) of natural this compound in the presence of Cypridina hilgendorfii luciferase (Cluc) is typically around 462 nm, emitting blue light. wikipedia.org However, the emission wavelength can be influenced by the microenvironment of the reaction site. For instance, this compound exhibits λmax values of 458 nm with Cluc, 488 nm in the presence of SARS-CoV-2 Spike protein, and 518 nm in acetonitrile, indicating different reaction environments. acs.org

While the search results primarily discuss spectral shifts in the context of coelenterazine (B1669285) (CTZ) analogues and firefly luciferin analogues, some principles can be inferred regarding how structural modifications might affect this compound analogues. For CTZ analogues, modifications at the C-6 position can lead to blue-shifted bioluminescence spectral peaks, typically around 400 nm. mdpi.comnih.gov Conversely, extending the π-electron conjugation, such as replacing the carbon ankle of the benzyl (B1604629) group at the C-8 position with sulfur in CTZ analogues, can result in red-shifted bioluminescence spectra. mdpi.com

For firefly luciferin analogues, extending conjugation has also been shown to lead to red-shifted emission. researchgate.net A dual-color, far-red to near-infrared (nIR) emitting analogue of beetle luciferin has been synthesized, exhibiting emission maxima up to 706 nm with different firefly luciferase mutants. researchgate.net This suggests that structural changes impacting electron delocalization can significantly alter emission wavelengths.

Although specific data on blue-shifted or far-red emitting this compound analogues were not extensively detailed in the search results, the principles observed with other luciferin systems suggest that targeted structural modifications could potentially yield analogues with altered spectral properties, including shifts towards blue or red wavelengths.

Impact on Luciferase Recognition and Reaction Efficiency

The interaction between this compound and its corresponding luciferase (Cluc) is highly specific. The natural Cypridina hilgendorfii bioluminescence system exhibits high reaction specificity with no cross-reactivity with coelenterazine or other imidazopyrazine luciferins. acs.orgnewswise.com

Research on this compound analogues has provided insights into the structural features important for luciferase recognition and reaction efficiency. Studies involving analogues with modifications in the indole ring moiety at the C6 position have shown that substituting the NH group with an oxygen or sulfur atom resulted in lower light yields in the presence of Cypridina luciferase. researchgate.netmdpi.com This indicates the importance of the indole group at this position for efficient luminescence.

The chiral center at the sec-butyl moiety of this compound also plays a role in luciferase recognition. While the (S)-enantiomer of this compound is the primary substrate for bioluminescence, the (R)-enantiomer has also been shown to produce light with recombinant Cypridina luciferase, although with significantly lower maximum luminescence intensity (approximately 10-fold lower) compared to the (S)-enantiomer. mdpi.comresearchgate.net Kinetic analysis revealed that the Km value of luciferase for (R)-Cypridina luciferin was approximately 3-fold lower than that for (S)-Cypridina luciferin, but the turnover rate for (R)-Cypridina luciferin was slower. researchgate.net This suggests that while the enzyme can bind both enantiomers, the catalytic efficiency is significantly higher for the (S)-form. However, the recognition of the sec-butyl moiety is not entirely strict, as substituting it with a propyl moiety in an analogue retained 67% of the original light yield. researchgate.netmdpi.com

Studies using the SARS-CoV-2 spike protein, which can catalyze the luminescence of this compound independently of luciferase, have also provided information on structural recognition. These studies suggest that the 3-indolyl group of the C-6 substituent is dominant in determining luminescence intensity, while the 3-(1-guanidino)propyl group at the C-8 substituent improves binding affinity to the spike protein. acs.orgnewswise.com Analogues with a 3-benzofuranyl or 3-benzothienyl group instead of the indolyl group at C-6 showed no response with the spike protein, further highlighting the importance of the indolyl moiety for luminescence activity in this system. acs.orgnewswise.com

The efficiency of the luminescence reaction can also be influenced by the form of the protein catalyzing it. For instance, the trimeric form of the SARS-CoV-2 spike protein showed a higher catalytic efficiency (approximately 2.7 times higher relative kcat) for this compound compared to the monomeric form, potentially due to the interfaces between the units acting as binding sites. acs.org

These findings collectively demonstrate that specific structural elements within this compound are critical for recognition by both its natural luciferase and other proteins capable of catalyzing its oxidation, and that modifications to these elements can significantly impact reaction efficiency and luminescence properties.

Evolutionary Biology of Cypridina Bioluminescent Systems

Origins and Diversification of Cypridina Luciferin-Based Bioluminescence

Bioluminescence in cypridinid ostracods is understood to have evolved independently from other bioluminescent systems found in organisms such as fireflies, cnidarians, or other crustaceans nih.gov. The ability to emit light using the Cypridina luciferin (B1168401) system is present in approximately half of the over 300 members of the ostracod family Cypridinidae rug.nl. While it is not definitively known if all luminous cypridinid species utilize this compound, every investigated organism within this group has been found to use this luciferin rug.nl. This suggests a single origin for the bioluminescent system within this ostracod family, supporting a model of divergent evolution for bioluminescence in this group rug.nl.

Beyond ostracods, this compound has also been identified in three different lineages of fish: Apogonidae, Batrachoididae, and Pempheridae rug.nl. The presence of this compound in these fish, along with the associated luciferase, is thought to be a result of acquiring these components exogenously through their diet of bioluminescent ostracods rug.nlfrontiersin.org. This phenomenon, where organisms utilize bioluminescent components from their prey, is referred to as "kleptoproteins" rug.nl.

The diversification of bioluminescent signals in cypridinid ostracods, particularly in Caribbean species, is strongly influenced by the molecular evolution of the single gene encoding cypridinid luciferase biorxiv.orgbiorxiv.org. These signals vary in parameters such as brightness, kinetics, and color, which are dictated by the biochemistry of the luciferin-luciferase reaction nih.govbiorxiv.org.

Convergent and Divergent Evolutionary Patterns

Convergent Evolution among Different Luciferin Types

Bioluminescence has evolved independently multiple times across the tree of life, leading to diverse luciferin structures rug.nlfrontiersin.org. When comparing different luciferin types, convergent evolution is considered a prevalent mode of evolution rug.nlrug.nl. For instance, this compound and tetrapyrrole-based luciferins are thought to have evolved convergently rug.nlrug.nl.

Despite the structural diversity of luciferins, some convergently evolved bioluminescent systems share biochemical mechanisms for modulating luciferin activity. Fireflies, sea pansies, and cypridinid ostracods, for example, convergently evolved the mechanism of luciferin sulfation, which involves the transfer of sulfate (B86663) to the luciferin molecule biorxiv.org. This process, mediated by sulfotransferase enzymes, can render the luciferin unable to react with its luciferase biorxiv.org. While the mechanism of sulfation is convergent, the specific sulfotransferase genes recruited for this function in ostracods, fireflies, and sea pansies evolved independently from paralogous genes within a single gene family biorxiv.org.

Divergent Evolution within Cypridinid Ostracods

Within the Cypridinidae family, the use of this compound is believed to stem from a single evolutionary origin, suggesting divergent evolution within this group rug.nl. The diversification into numerous species, particularly the Caribbean clade with its distinct courtship displays, is linked to the molecular evolution of the cypridinid luciferase gene biorxiv.orgbiorxiv.org. This radiation has resulted in approximately 70 species in the Caribbean, each exhibiting courtship displays that are largely conserved within the species but variable between them nih.govbiorxiv.org.

Phylogenetic analyses support a single origin of bioluminescence and luminous courtship within Cypridinidae oup.com. Luminous courtship is estimated to have evolved at least 151 million years ago from ancestors that initially used bioluminescence solely for antipredator displays oup.comnih.gov.

Molecular Evolution of Cypridina Luciferase Genes

The molecular evolution of the single gene encoding cypridinid luciferase has played a significant role in the diversification of bioluminescent signals within cypridinid ostracods biorxiv.org. Studies have explored how different evolutionary processes, including selection, drift, and constraint, have acted on the c-luciferase gene at various times throughout evolutionary history, impacting different phenotypic traits biorxiv.org.

Gene Characterization and Sequence Similarities

The luciferase gene for cypridinid bioluminescence has been characterized in several species, including Vargula hilgendorfii (formerly Cypridina hilgendorfii) and Cypridina noctiluca tandfonline.combiorxiv.orgoup.com. These luciferases are secreted proteins and possess two Von Willebrand Factor-D (VWD) domains and a signal peptide nih.govbiorxiv.org.

Studies comparing the cDNA sequences of luciferases from different cypridinid species have revealed significant homologies. For example, the amino acid sequence homology between C. noctiluca luciferase and V. hilgendorfii luciferase is 83.1%, while the nucleotide sequence homology is 79.2% tandfonline.comoup.com. Despite these similarities, there can be differences in the activity of the expressed enzymes; C. noctiluca luciferase has shown higher activity in culture medium compared to V. hilgendorfii luciferase tandfonline.comoup.com.

Detailed analysis of the genomic structure of the Cypridina luciferase gene in Vargula hilgendorfii has shown the presence of multiple luciferase gene groups within the genome of a single specimen nih.gov. The genes typically consist of 13 exons and 12 introns, with conserved splicing sites nih.gov. The translated luciferases are composed of approximately 555 amino acid residues and exhibit high identity (over 98.6%) with previously reported cDNA clones tandfonline.comnih.gov.

A comparison of the amino acid sequences of C. noctiluca and V. hilgendorfii luciferases shows conserved cysteine residues and glycosylation sites tandfonline.com.

Amino Acid Residues and Their Impact on Luminescence Characteristics

Specific amino acid residues within the Cypridina luciferase enzyme have been identified as influencing the characteristics of the emitted bioluminescence, including color (emission spectra) and kinetics (light decay rate) nih.govbiorxiv.orgbiorxiv.orgnsf.gov.

Mutagenesis studies and comparative analyses have linked certain amino acid sites to changes in the emission spectrum (λmax). For instance, site 178 in Cypridina noctiluca luciferase is strongly associated with λmax biorxiv.orgbiorxiv.org. Mutations at this site can lead to shifts in the emitted light color; wild-type C. noctiluca luciferase with methionine at position 178 (M-178-M) has a λmax of 454 nm, while mutants like M-178-R and M-178-K show lower λmax values (435 nm and 447 nm, respectively), although these mutants may also have alterations at other sites biorxiv.orgbiorxiv.org. Artificial mutations in C. noctiluca luciferase have been shown to produce emission spectra varying from 435 nm to 466 nm biorxiv.orgbiorxiv.org.

Research also suggests that amino acid residues at positions 31-36 (VPTSCE) are important for the function of C. noctiluca luciferase, and this region is highly conserved among related cypridinid species frontiersin.org.

While some amino acid sites influencing color may evolve neutrally or under purifying selection, episodic diversifying selection has been observed at sites strongly associated with changes in both color and enzyme kinetics biorxiv.orgbiorxiv.org. This indicates that different evolutionary forces can act on the luciferase gene, contributing to the diversification of bioluminescent phenotypes biorxiv.orgbiorxiv.org.

The decay rate of light production, a key aspect of bioluminescence kinetics, varies considerably across luminous ostracod species and is correlated with the temporal duration of light pulses in courtship signals nih.govbiorxiv.org. This biochemical difference is largely dependent on variations in the luciferase protein, as the luciferin substrate is shared within the family nih.govbiorxiv.orgbiorxiv.org.

Data Table: Amino Acid Substitutions and λmax in Cypridina noctiluca Luciferase Mutants

| Amino Acid at Site 178 | λmax (nm) | Notes |

| Methionine (Wild-type) | 454 | M-178-M |

| Arginine | 435 | M-178-R (may have other mutations) biorxiv.orgbiorxiv.org |

| Lysine | 447 | M-178-K (may have other mutations) biorxiv.orgbiorxiv.org |

Signal Peptides and Secretory Pathway Evolution

The Cypridina bioluminescent system is characterized by the external secretion of both luciferin and luciferase, resulting in a luminous cloud in the surrounding water. frontiersin.orgnsf.gov This secretory mechanism is facilitated by the presence of signal peptides within the luciferase protein sequence. frontiersin.orgbiorxiv.orgnih.gov Signal peptides are short amino acid sequences typically found at the N-terminus of proteins destined for secretion via the endoplasmic reticulum and Golgi apparatus.

Research into the molecular evolution of Cypridina luciferases has revealed specific features associated with their secretion. These include the presence of a signal peptide, two Von Willebrand Factor type D (VWD) domains, multiple disulfide bonds between conserved cysteine residues, and post-translational N-linked glycosylation. frontiersin.orgnih.gov These characteristics are thought to be crucial for the proper folding, stability, and function of the secreted luciferase enzyme. nih.gov

Studies analyzing gene expression in the bioluminescent upper lip of cypridinid ostracods have provided insights into the evolutionary origins of this secretory system. oup.combiorxiv.org These analyses suggest a "legacy-plus-innovation" mode of evolution, where new biochemical pathways, such as those for bioluminescence, are integrated with conserved secretory processes. oup.combiorxiv.orgresearchgate.net The bioluminescent upper lip, a novel light organ in luminous cypridinids, appears to have evolved through a radical transformation of an existing body part, utilizing a deeply conserved secretory toolkit alongside the evolutionary novel luciferase gene. oup.combiorxiv.org This indicates that ancient secretory pathways, originally involved in the production of various secreted substances including putative toxin-like proteins, were co-opted and adapted for the secretion of bioluminescent components. oup.combiorxiv.org

Table 1 summarizes some key features associated with secreted Cypridina luciferase.

| Feature | Description | Role (Proposed) |

| Signal Peptide | N-terminal amino acid sequence | Directs protein to the secretory pathway. frontiersin.orgbiorxiv.orgnih.gov |

| VWD Domains | Two Von Willebrand Factor type D domains | Involved in protein interactions or structure. frontiersin.orgnih.gov |

| Disulfide Bonds | Multiple bonds between conserved cysteines | Crucial for proper protein folding and stability. nih.gov |

| N-linked Glycosylation | Post-translational modification | Important for folding and function. frontiersin.orgnih.gov |

Role of "Kleptoproteins" in Bioluminescence Transfer

While many luminous organisms synthesize their own luciferin and luciferase, some species have evolved mechanisms to acquire these components from their diet. nio.res.in A remarkable example of this phenomenon is observed in the golden sweeper fish, Parapriacanthus ransonneti. nio.res.innih.gov This fish obtains both this compound and the functional Cypridina luciferase enzyme by consuming bioluminescent ostracods, such as Cypridina noctiluca. nio.res.innih.govresearchgate.net

This acquisition of a functional protein from prey, which is then utilized by the predator for its own biological process (bioluminescence), has been termed "kleptoprotein" bioluminescence. nio.res.innih.govoist.jp In the case of P. ransonneti, the sequestered luciferase is not encoded in the fish's genome but is instead stored in its light organs. nih.govoist.jp This represents an alternative evolutionary pathway for acquiring novel traits, distinct from the canonical genome-based molecular evolution. nih.govoist.jp

Research has demonstrated that the luciferase enzyme purified from the light organs of P. ransonneti is identical to that of Cypridina noctiluca. nih.gov Feeding experiments have confirmed the specific uptake of the functional luciferase protein from ingested ostracods into the fish's light organs. nih.gov This "kleptoprotein" system allows P. ransonneti to maintain its bioluminescent capability by continuously supplementing its supply of both luciferin and luciferase through its diet of ostracods. nio.res.in The ability of the ostracod luciferase to resist digestion and remain functional within the fish's tissues is likely a key factor enabling this kleptoprotein phenomenon. nih.gov

Table 2 summarizes the kleptoprotein system in Parapriacanthus ransonneti.

| Component | Source Organism | Acquired by P. ransonneti? | Location in P. ransonneti |

| This compound | Bioluminescent Ostracod | Yes | Pyloric caeca nih.gov |

| Cypridina Luciferase | Bioluminescent Ostracod | Yes | Light organs nih.gov |

Advanced Research Applications of Cypridina Luciferin Based Systems

Reporter Gene Assays

Reporter gene assays are widely used in molecular biology to study gene expression, cellular signaling pathways, and the effects of various factors on transcriptional activity bmglabtech.comphotobiology.info. Luciferase enzymes, including Cypridina luciferase, are commonly employed as reporters due to their high sensitivity and wide dynamic range photobiology.infotandfonline.com. The amount of light produced in a luciferase assay correlates directly with the amount of luciferase protein present, which in turn reflects the activity of the promoter driving the luciferase gene expression tandfonline.comfishersci.nl.

Principles of Luciferase Reporter Assays

The fundamental principle of a luciferase reporter assay involves transfecting cells with a plasmid containing the luciferase gene under the control of a target promoter or regulatory element bmglabtech.comphotobiology.infotandfonline.com. Upon expression, the luciferase enzyme catalyzes a light-producing reaction with its specific substrate photobiology.infotandfonline.com. For Cypridina luciferase, the substrate is Cypridina luciferin (B1168401) tandfonline.comtargetingsystems.net. Unlike some other luciferases, the Cypridina luciferase reaction does not require ATP as a cofactor targetingsystems.netthermofisher.com. The resulting bioluminescence is measured using a luminometer, providing a quantitative measure of the target promoter's activity thermofisher.comtandfonline.comthermofisher.com.

A key advantage of Cypridina luciferase in reporter assays is its natural secretion into the cell culture medium thermofisher.comtargetingsystems.netneb.com. This allows for the monitoring of reporter activity in real-time from live cells without the need for cell lysis, enabling sequential measurements over time using the same cell population tandfonline.comtargetingsystems.netneb.comtargetingsystems.netprotocols.io.

Single Luciferase Reporter Assays

In a single luciferase reporter assay using Cypridina luciferin, cells are transfected with a construct expressing Cypridina luciferase driven by the promoter of interest fishersci.at. The secreted Cypridina luciferase activity is then measured in the cell culture supernatant after adding this compound targetingsystems.netneb.com. The intensity of the emitted light is directly proportional to the activity of the promoter being studied thermofisher.comfishersci.nl. This approach is particularly useful for monitoring the transcriptional activity of regulatory elements, signal transduction pathways, and the effects of various treatments on gene expression fishersci.atavantorsciences.com. Cypridina luciferase offers high sensitivity in single assays due to its brightness compared to some other luciferases fishersci.attargetingsystems.net.

Dual Luciferase Reporter Assays

Dual luciferase reporter assays utilize two different luciferase reporters simultaneously within the same sample bmglabtech.comnih.gov. Typically, one luciferase serves as an experimental reporter, reflecting the activity of the target promoter, while the second luciferase acts as a control for normalization, accounting for variations in transfection efficiency and cell viability bmglabtech.comthermofisher.comnih.gov. This compound-based systems are valuable components in various dual luciferase assay formats.

The combination of Cypridina luciferase (CLuc) and Gaussia luciferase (GLuc) forms a highly sensitive dual reporter system targetingsystems.netprotocols.ioneb.com. Both CLuc and GLuc are secreted luciferases, allowing for real-time monitoring of gene expression from the cell culture medium without cell lysis tandfonline.comneb.comtargetingsystems.netprotocols.iotargetingsystems.net. Cypridina luciferase utilizes this compound as its substrate, while Gaussia luciferase uses coelenterazine (B1669285) targetingsystems.nettargetingsystems.netprotocols.io. The distinct substrates prevent cross-reactivity between the two enzymes targetingsystems.nettargetingsystems.netprotocols.io.

Cypridina-Gaussia dual luciferase assays are often performed sequentially. The bioluminescence of one luciferase is measured, and then its signal is quenched before measuring the activity of the second luciferase in the same sample targetingsystems.netprotocols.io. This sequential detection allows for the measurement of both reporters from the same sample, saving time and resources targetingsystems.netprotocols.io. This dual system is reported to be significantly more sensitive than traditional Firefly-Renilla dual luciferase assays, with CLuc being considerably brighter than early generation reporters targetingsystems.netprotocols.iotargetingsystems.net.

Another dual luciferase system involves pairing Cypridina luciferase with Firefly luciferase thermofisher.comavantorsciences.com. In this setup, Cypridina luciferase typically serves as the experimental reporter, while a constitutively expressed red-emitting Firefly luciferase acts as a normalization control thermofisher.comavantorsciences.comvwr.com. The substrates for these two luciferases are different: Cypridina luciferase uses vargulin (this compound), and Firefly luciferase uses D-luciferin thermofisher.comthermofisher.com.

In some Cypridina-Firefly dual assays, the reactions occur simultaneously in the same working solution containing both substrates avantorsciences.com. The distinct emission spectra of Cypridina luciferase (blue light, around 460-463 nm) and red-emitting Firefly luciferase (red light, around 613-617 nm) allow for their activities to be measured independently by using appropriate optical filters bmglabtech.comthermofisher.comthermofisher.comtargetingsystems.net.

Spectrally resolvable dual-luciferase systems utilize pairs of luciferases that emit light at distinct wavelengths, allowing for the simultaneous measurement of both reporter activities in a single reaction without the need for sequential substrate addition or quenching steps bmglabtech.comthermofisher.com. Cypridina luciferase, with its blue light emission, is a valuable component in such systems when paired with a luciferase emitting at a sufficiently different wavelength, such as red-emitting Firefly luciferase bmglabtech.comthermofisher.comthermofisher.com.

The ability to spectrally resolve the signals from Cypridina luciferase and a red-shifted Firefly luciferase enables simultaneous monitoring of two promoters in a single-read assay thermofisher.com. This is achieved by adding both substrates to the sample and using filters to differentiate the light emitted by each luciferase bmglabtech.comthermofisher.comthermofisher.com. This approach offers advantages in terms of speed and simplicity, making it suitable for high-throughput applications bmglabtech.comthermofisher.com.

Here is a table summarizing some of the properties of the luciferases discussed:

| Luciferase | Organism Source | Substrate | Emission Maximum (approx.) | Secreted |

| Cypridina Luciferase | Cypridina noctiluca, Vargula hilgendorfii | This compound | 460-463 nm thermofisher.comtargetingsystems.net | Yes thermofisher.comneb.com |

| Gaussia Luciferase | Gaussia princeps | Coelenterazine | 470-480 nm bmglabtech.comneb.com | Yes tandfonline.comneb.com |

| Firefly Luciferase | Photinus pyralis | D-luciferin | ~560 nm (yellow-green) | No photobiology.info |

| Red Firefly Luciferase | Luciola cruciata (mutant) | D-luciferin | 613-617 nm bmglabtech.comtargetingsystems.net | No thermofisher.com |

Multicolor Reporter Assays using Cypridina Luciferase Mutants

The development of Cypridina luciferase mutants with shifted emission spectra has enabled the creation of multicolor reporter assays. nih.govresearchgate.netresearchgate.net While conventional dual-luciferase assays often use luciferases with different substrates (e.g., firefly and Renilla), multicolor assays using CLuc mutants can potentially utilize a single substrate while differentiating signals based on emission wavelength. nih.govresearchgate.net

Researchers have generated blue- and red-shifted CLuc mutants through molecular evolution techniques. nih.govresearchgate.net By using optical filters, the luminescence from different CLuc mutants emitting at distinct wavelengths can be independently measured in the same sample. nih.govresearchgate.net This allows for the simultaneous monitoring of multiple gene expressions or cellular events within a single assay. researchgate.netresearchgate.net

Nuclear Receptor-Reporter Assays

Cypridina luciferase-based systems are employed in nuclear receptor-reporter assays, which are crucial for studying the activity of nuclear receptors and identifying compounds that interact with them. caymanchem.comscience.govnih.govresearchgate.net These assays typically involve transfecting cells with a plasmid containing a nuclear receptor response element linked to a luciferase reporter gene. science.govbmglabtech.com

By using secreted Cypridina luciferase, these assays can benefit from the advantages of real-time monitoring and simplified sample preparation. nih.govresearchgate.net Spectrum-shifted CLuc mutants have been used to establish secretory luciferase-based dual-color nuclear receptor-reporter assays, allowing for the simultaneous assessment of two different nuclear receptor activities or a nuclear receptor and a control reporter in a single assay with a single substrate. nih.govresearchgate.netresearchgate.netcolab.ws

In Vivo Imaging Methodologies

This compound and luciferase are also utilized in in vivo imaging applications, particularly in small animal models. caymanchem.compnas.orgresearchgate.netgoogle.combmglabtech.comresearchgate.netnih.govmdpi.com Bioluminescence imaging (BLI) with luciferase reporters is a valuable technique for non-invasively tracking cells and monitoring molecular processes in living organisms. nih.govnih.govpromega.comnih.gov

While native Cypridina luciferase is secreted and can result in diffuse signals in vivo, modifications such as membrane anchoring have been explored to improve the localization of the bioluminescent signal for better imaging resolution. nih.govnih.gov The use of this compound in conjunction with appropriate luciferases allows for the detection of labeled cells or the activity of specific pathways within living animals. nih.govnih.govpromega.comnih.gov

Bioluminescence Resonance Energy Transfer (BRET) Assays

Bioluminescence Resonance Energy Transfer (BRET) is a technique used to study protein-protein interactions and other molecular events in live cells. invivogen.comfrontiersin.orgmdpi.compromega.com.au BRET involves a bioluminescent donor (usually a luciferase) and a fluorescent acceptor in close proximity. The energy from the luciferase-catalyzed reaction is non-radiatively transferred to the acceptor, causing it to emit light at a longer wavelength. frontiersin.orgmdpi.compromega.com.au

Cypridina luciferase has been successfully employed as a donor in BRET systems. frontiersin.orgmdpi.comnih.gov The oxidation of this compound by CLuc provides the bioluminescent energy for transfer to a suitable fluorescent acceptor. nih.gov BRET systems based on Cypridina luciferase have been developed, including those utilizing organic dyes or quantum dots as acceptors. pnas.orgnih.gov These systems have been applied in areas such as imaging of tumor tissues in small animals and potentially for developing biosensors. pnas.orguwo.canih.gov The use of Cypridina luciferase in BRET assays leverages its bright luminescence and its ability to react with its specific substrate, vargulin. pnas.orguwo.ca

Far-Red Luminescence Imaging Applications

While the native Cypridina bioluminescence peaks in the blue region (around 460-465 nm), which has limited tissue penetration, strategies have been developed to shift the emission to the far-red region for in vivo imaging. One approach involves using bioluminescence resonance energy transfer (BRET) photobiology.infopnas.org. By conjugating a far-red fluorescent indocyanine derivative to biotinylated Cypridina luciferase, researchers have created a conjugate that produces a bimodal spectrum with a far-red emission component photobiology.infopnas.org. This allows for the visualization of targets, such as disease-specific antigens on cell surfaces, in living subjects photobiology.infopnas.org.

Imaging of Molecular Events and Biomarkers

This compound-based systems are utilized for imaging various molecular events and biomarkers. The ability to generate bioluminescence allows for the visualization and tracking of biological processes in vivo and in vitro. For instance, the far-red luminescent probes based on Cypridina bioluminescence and BRET have been used to monitor the accumulation of monoclonal antibodies targeting tumors in mice pnas.org.

Furthermore, this compound has shown promise in luciferase-independent luminescence assays for detecting specific biomarkers. The SARS-CoV-2 spike protein, for example, has been found to catalyze the oxidative luminescence reaction of this compound, enabling its detection in human saliva without the need for traditional luciferase or antibodies researchgate.netacs.orgnih.gov. This presents a novel platform for simple and rapid antigen detection researchgate.netacs.org.

Considerations for Tissue Penetrance in Bioluminescence Imaging

A significant consideration in bioluminescence imaging, particularly for in vivo applications, is the limited tissue penetrance of visible light. The blue light emitted by the native this compound-luciferase reaction is strongly absorbed by biological tissues, such as hemoglobin pnas.org. To overcome this limitation and enable deeper tissue imaging, researchers are focused on developing luciferin analogs or systems that emit light in the far-red or near-infrared (NIR) regions of the spectrum the-scientist.comnih.govacs.orgnih.govphysiology.org. As discussed in section 6.2.2, BRET-based systems utilizing Cypridina bioluminescence can effectively shift the emission to longer wavelengths, improving tissue penetration photobiology.infopnas.org.

Immunoassays and Biosensors

The Cypridina bioluminescence system is well-suited for the development of sensitive immunoassays and biosensors pnas.orgcore.ac.ukproquest.com. The high sensitivity and broad linear response of luciferase assays make them valuable tools in diagnostics and research photobiology.infonih.govnih.gov.

Bioluminescent Enzyme Immunoassay (BLEIA) Development

Bioluminescent Enzyme Immunoassay (BLEIA) is a technique that utilizes a bioluminescent enzyme, such as Cypridina luciferase, conjugated to an antibody for the detection and quantification of specific antigens or antibodies core.ac.uknih.gov. The preparation of biotinylated Cypridina luciferase has been reported, facilitating its use in BLEIA researchgate.netacs.orgnih.gov. This method allows for sensitive detection with a large dynamic range nih.gov.

Detection of Specific Biomarkers and Antigens

This compound-based immunoassays and biosensors are employed for the detection of specific biomarkers and antigens. As demonstrated with BLEIA, conjugating Cypridina luciferase to antibodies allows for the sensitive quantification of target antigens nih.gov. For instance, a bioluminescence immunoassay based on Cypridina luciferase conjugated to a secondary antibody has been successfully used to detect the tumor marker carcinoembryonic antigen nih.gov.

Beyond traditional immunoassays, the unique interaction of this compound with certain proteins, like the SARS-CoV-2 spike protein and human plasma alpha 1-acid glycoprotein (B1211001) (hAGP), highlights its potential for developing novel biosensors for direct antigen or biomarker detection without enzyme or antibody labeling researchgate.netacs.orgnih.govmdpi.com.

Studies on Cellular Processes and Oxidative Stress

This compound and its analogs are valuable tools for studying cellular processes and oxidative stress ontosight.ainih.gov. The chemiluminescent properties of these compounds, particularly their reactivity with reactive oxygen species (ROS), allow them to be used as probes for monitoring oxidative events within cells ontosight.ainih.govbiologists.comworldscientific.com.

Analogs of this compound, such as 2-methyl-6-phenyl-3,7-dihydroimidazo(1,2-a)pyrazin-3-one (CLA-phenyl or MPDHP) and this compound methoxy-analogue (MCLA), are used in biomedical research to report on cellular processes and oxidative stress through their chemiluminescent reactions ontosight.ainih.govbiologists.com. These compounds can react with oxidizing agents, such as hydrogen peroxide or superoxide (B77818) anion radicals, producing light that can be measured to assess the level of oxidative stress ontosight.ainih.govworldscientific.com.

Furthermore, this compound has been utilized in studies investigating the impact of oxidative stress on cellular components, such as the upregulation or downregulation of proteins like GAPDH in response to oxidative damage rsc.org.

Protein Folding and Secretion Analyses

The natural secretion of Cypridina luciferase makes the this compound/luciferase system a valuable tool for studying protein folding and secretion pathways. thermofisher.comneb.com Unlike intracellular luciferases such as Firefly luciferase, which require cell lysis for activity measurement, secreted luciferases like Cypridina luciferase can be monitored in the cell culture medium over time without disturbing the cells. thermofisher.comtargetingsystems.netnih.gov This non-invasive approach allows for real-time analysis of the dynamics of protein secretion. targetingsystems.netthermofisher.com

Research has utilized Cypridina luciferase to investigate the mechanisms and regulation of the secretory pathway. thermofisher.com Studies involving recombinant Cypridina noctiluca luciferase (CLuc) have explored the impact of factors like glycosylation on protein folding and secretion. For instance, while wild-type recombinant CLuc produced in certain plant cells remained fully active even after enzymatic removal of glycans, a mutant CLuc lacking glycan modification sites expressed in mammalian cells showed reduced specific activity, suggesting a role for glycosylation in proper folding or stability in that context. frontiersin.org Aggregation observed in some glycosylation-deficient mutants further supports the link between glycosylation, correct folding, and subsequent secretion and activity. frontiersin.org

The ability to monitor secreted luciferase activity in the medium provides a direct readout for the efficiency of protein translocation into the endoplasmic reticulum, folding within the ER, and subsequent transport through the secretory pathway. This is particularly useful when studying the effects of genetic manipulations, chemical treatments, or cellular stress conditions on these processes.

High-Throughput Screening (HTS) Applications

The this compound/luciferase system is well-suited for High-Throughput Screening (HTS) applications due to several advantageous characteristics of Cypridina luciferase. targetingsystems.netnih.govtargetingsystems.net As a secreted luciferase, it allows for the measurement of reporter activity directly from the cell culture supernatant, eliminating the need for cell lysis steps that are typically required for intracellular reporters like Firefly luciferase. targetingsystems.netneb.comnih.gov This simplifies the assay protocol and makes it more amenable to automation and miniaturization, which are crucial for HTS. neb.com

Furthermore, Cypridina luciferase is known for its high light output and protein stability, contributing to the sensitivity and robustness of assays. targetingsystems.netneb.comnih.gov The bioluminescent reaction with this compound produces a strong signal with low background, offering a high signal-to-background ratio, which is beneficial for screening large libraries of compounds. nih.gov

Cypridina luciferase can be used in both single and multiplexed HTS assays. thermofisher.comnih.gov In multiplexed systems, it is often combined with other luciferases that utilize different substrates or have distinct emission spectra, such as red-emitting Firefly luciferase or Gaussia luciferase. thermofisher.comtargetingsystems.netthermofisher.comgoogle.com This allows for the simultaneous monitoring of multiple biological events or pathways within the same sample. thermofisher.comthermofisher.com For example, a dual-spectral assay using Cypridina luciferase and a red-emitting Firefly luciferase allows for spectrally resolving the two luciferase activities using appropriate filters, enabling the analysis of two different promoter activities concurrently. targetingsystems.netthermofisher.comgoogle.com This is particularly valuable for studying complex cellular signaling networks and identifying compounds that selectively affect specific pathways. thermofisher.comthermofisher.com

The stability of the bioluminescent signal generated by the this compound/luciferase reaction is also important for HTS, allowing for consistent measurements over the time required for processing multiple samples. targetingsystems.net The development of stable this compound substrates has further enhanced the utility of this system in analytical screening. neb.com

The application of this compound-based systems in HTS extends to various areas, including reporter gene assays for monitoring gene expression, screening for modulators of specific signaling pathways, and potentially in drug discovery efforts. wikipedia.orgnih.govacs.org

Future Research Directions and Unresolved Questions

Elucidation of Detailed Catalytic Mechanism of CLase

One of the primary unresolved questions is the detailed mechanism of how CLase binds to both Cypridina luciferin (B1168401) and molecular oxygen, and how it facilitates the formation of a high-energy intermediate. While it is understood that the reaction proceeds via a linear peroxide mechanism rather than a dioxetane mechanism, the specific amino acid residues within the active site that are critical for catalysis are not fully characterized. capes.gov.br Although mutagenesis studies have provided some insights into active amino acid residues, a comprehensive understanding is still lacking. mdpi.com

Furthermore, the chirality of Cypridina luciferin adds another layer of complexity. The natural form is the (S)-enantiomer, which is biosynthesized stereoselectively. mdpi.comresearchgate.net However, studies have shown that the (R)-enantiomer can also produce light with CLase, albeit with different kinetics and a much lower intensity. mdpi.comresearchgate.net The maximum luminescence intensity from the reaction of (R)-Cypridina luciferin with luciferase was found to be approximately 10-fold lower than that of the (S)-enantiomer. nih.gov Interestingly, kinetic analysis revealed that the Km value of CLase for (R)-Cypridina luciferin was about 3-fold lower than for (S)-Cypridina luciferin, suggesting a higher binding affinity for the (R)-enantiomer. nih.gov Chiral high-performance liquid chromatography (HPLC) analysis has shown that (R)-Cypridina luciferin is consumed more slowly by the enzyme. mdpi.comresearchgate.net A detailed structural analysis of CLase complexed with both the (S) and (R) enantiomers would provide invaluable information on the enzyme's stereospecificity and the structural basis for the differences in their light-emitting properties.

Further Understanding of in vivo Biosynthetic Regulation